

# Fulacimstat Clinical Trial Application Notes and Protocol: Diabetic Kidney Disease

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## Compound Focus: Fulacimstat

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## Introduction to Chymase Biology and Therapeutic Rationale

### Chymase in Diabetic Kidney Disease Pathophysiology

**Chymase**, a chymotrypsin-like serine protease primarily expressed and stored in mast cells, has been implicated in multiple pathological processes relevant to diabetic kidney disease (DKD) progression. Following tissue damage, chymase is rapidly released in its active form upon degranulation of mast cells within the kidney parenchyma. In the extracellular matrix, chymase catalyzes several proteolytic reactions of significant pathological relevance: it cleaves angiotensin I to angiotensin II independently of angiotensin-converting enzyme (ACE), activates transforming growth factor beta (TGF- $\beta$ ) from its latent form, and generates other fibrotic factors including interleukin-1 (IL-1) and endothelin-1 (ET-1). [1] The enzymatic activity of chymase is particularly relevant in tissues where local angiotensin II production contributes to fibrosis, inflammation, and eventual organ dysfunction—key processes in the progression of DKD. The **enhanced expression** of chymase in diseased kidneys has been consistently observed in preclinical models, suggesting its involvement in the pathogenesis of diabetic nephropathy and other renal disorders. [1]

The **dual pathway** for angiotensin II generation in tissues provides the fundamental rationale for chymase inhibition in DKD. While ACE is responsible for systemic angiotensin II production in the circulatory

system, chymase serves as the predominant generator of angiotensin II in specific tissues including the heart and kidneys. This compartmentalization offers a therapeutic opportunity: chymase inhibition may disrupt local deleterious angiotensin II-mediated effects without affecting systemic blood pressure regulation, potentially avoiding the hypotensive adverse effects associated with ACE inhibitors or angiotensin receptor blockers (ARBs). [1] Furthermore, because of the local confinement of chymase activity in damaged tissues, a chymase inhibitor would theoretically provide **targeted therapeutic action** specifically at sites of active pathology while minimizing systemic consequences.

## Fulacimstat Drug Profile

**Fulacimstat (BAY 1142524)** represents a first-in-class, orally available chymase inhibitor developed by Bayer AG. From a chemical perspective, **fulacimstat** is a small molecule with a molecular weight of 487.39 g/mol and the chemical formula C<sub>23</sub>H<sub>16</sub>F<sub>3</sub>N<sub>3</sub>O<sub>6</sub>. [2] [3] The compound was discovered through systematic optimization of a screening hit identified from high-throughput screening of over 2.5 million compounds in the Bayer compound library. [1] The initial screening hit featured a 1,2,4-triazin-dione core with modest inhibitory activity against human chymase (IC<sub>50</sub> = 2.2 μM), which was subsequently optimized through comprehensive medicinal chemistry efforts to improve potency, selectivity, and drug-like properties. [1] The resulting clinical compound, **fulacimstat**, exhibits **high selectivity** for chymase over other serine proteases and demonstrates a favorable safety profile in clinical testing. [1] [4]

The mechanism of action involves direct inhibition of chymase enzymatic activity, thereby reducing the local production of angiotensin II and other chymase-derived mediators in tissues. Preclinical characterization demonstrated that **fulacimstat** achieves sufficient exposure in target tissues to effectively suppress chymase activity at therapeutically relevant doses. [1] The **pharmacological profile** of **fulacimstat** supports twice-daily oral dosing in human trials, with mean total trough concentrations achieved in clinical studies that were approximately 9-fold higher than those predicted to be required for minimal therapeutic activity. [5] The drug development program for **fulacimstat** initially focused on cardiac remodeling after myocardial infarction, but was subsequently expanded to investigate potential benefits in DKD based on the recognized role of chymase in renal fibrosis and dysfunction.

## CADA DIA Trial Design Overview

## Study Objectives and Endpoints

The CADA DIA trial (ClinicalTrials.gov Identifier: Not provided in sources; Bayer Study 18933) was a Phase II, multicenter, randomized, double-blind, placebo-controlled clinical trial designed to evaluate the efficacy, safety, and tolerability of **fulacimstat** in patients with Type 2 diabetes and a clinical diagnosis of DKD. [6] The **primary objective** was to analyze first signs of efficacy as determined by favorable changes in urinary albumin creatinine ratio (UACR) after 6 months of treatment. The **secondary objectives** included comprehensive analysis of safety and tolerability as evidenced by the incidence and severity of adverse events, with additional characterization of the pharmacokinetic profile of **fulacimstat** in the target patient population. [6] [5]

The trial employed a **UACR-centric endpoint** strategy, consistent with current regulatory guidance for early-phase DKD trials. UACR serves as a well-validated biomarker for renal damage in diabetes and has been shown to predict clinical outcomes including progression to end-stage renal disease. The specific primary outcome measure was the change in UACR from baseline to 6 months, with the ratio of albumin to creatinine determined in first morning void urine samples. [6] This approach aligns with contemporary clinical trial methodologies for diabetic kidney disease, where changes in albuminuria provide an accepted indicator of treatment effect on renal pathophysiology.

## Overall Study Design

The CADA DIA trial employed a **randomized, double-blind, placebo-controlled, parallel-group design** conducted across multiple clinical centers in Europe and Israel. [6] The study comprised a screening period, a 6-month double-blind treatment period, and a post-treatment follow-up phase. Eligible patients were randomized in a 2:1 ratio to receive either **fulacimstat** 25 mg twice daily or matching placebo, administered orally on top of evidence-based standard of care for DKD. [5] The **sample size calculation** determined that 64 valid patients needed to complete treatment with **fulacimstat** and 32 valid patients with placebo, with a planned total enrollment of 152 participants to account for potential dropouts. [6]

The trial design included **stringent standardization** procedures to minimize variability in key measurements. First morning void urine collections were used for UACR determination to reduce diurnal variation, and central laboratory assessments were employed for consistency across study sites. The 6-month treatment duration was selected based on prior evidence suggesting that this timeframe is sufficient to detect

meaningful changes in albuminuria while remaining feasible for patient recruitment and retention. The study was conducted in accordance with the principles outlined in the Declaration of Helsinki and was approved by institutional review boards or ethics committees at all participating centers, with written informed consent obtained from all participants prior to any study-related procedures. [5]

Table: CADA DIA Trial Design Overview

Design Element	Specification
Study Phase	Phase II
Design	Multicenter, randomized, double-blind, placebo-controlled
Treatment Duration	6 months
Follow-up Period	3 days after last drug administration for safety monitoring
Randomization Ratio	2:1 (fulacimstat:placebo)
Target Enrollment	152 patients
Completion Targets	64 patients in fulacimstat arm, 32 in placebo arm
Primary Endpoint	Change in urinary albumin-to-creatinine ratio (UACR)
Key Secondary Endpoints	Incidence and severity of adverse events

## Participant Recruitment and Eligibility Criteria

### Inclusion and Exclusion Criteria

The CADA DIA trial implemented **specific eligibility criteria** designed to enroll a well-defined population of patients with Type 2 diabetes and established DKD while minimizing confounding factors. Participants were required to be between 18 and 79 years of age with a clinical diagnosis of Type 2 diabetes and diabetic kidney disease. [6] All enrolled patients were maintained on the maximum tolerated dose of either an

angiotensin II receptor blocker (ARB) or an angiotensin-converting enzyme (ACE) inhibitor for at least 3 months prior to the screening visit, ensuring stable background therapy aligned with standard of care guidelines for DKD management. [5] This design element was critical for evaluating the incremental benefit of chymase inhibition beyond established renin-angiotensin system blockade.

Key **exclusion criteria** encompassed conditions that might confound interpretation of renal outcomes or increase patient risk. These included Type 1 diabetes, non-diabetic kidney disease, recent cardiovascular events (within 3 months), uncontrolled hypertension, significant hepatic impairment, and anticipated need for renal replacement therapy within the study period. [6] The **stringent patient selection** methodology aimed to identify a population with confirmed DKD pathology while excluding individuals with alternative causes of albuminuria or rapidly progressive renal impairment that might obscure detection of a treatment effect.

## Baseline Characteristics

The randomized population in the CADA DIA trial reflected typical characteristics of patients with moderate DKD. Prior to treatment initiation, participants had a mean UACR of 131 mg/g (with a considerable range from 29 mg/g to 2429 mg/g), indicating substantial heterogeneity in the severity of albuminuria across the study population. [5] The mean estimated glomerular filtration rate (eGFR) was  $60.8 \pm 16.9$  mL/min/1.73 m<sup>2</sup>, consistent with moderate chronic kidney disease. [5] The **baseline demographics** and clinical characteristics were well-balanced between treatment arms, which is crucial for valid comparison of outcomes between the **fulacimstat** and placebo groups.

The **inclusion of patients** with a broad range of albuminuria (from microalbuminuria to overt proteinuria) allowed for assessment of potential treatment effects across the spectrum of DKD severity. This variability also enabled exploratory analyses of whether treatment response might differ based on baseline UACR levels, though the trial was not powered for formal subgroup analyses. The presence of patients with preserved eGFR (>60 mL/min/1.73 m<sup>2</sup>) alongside those with moderately reduced kidney function reflected the real-world clinical spectrum of DKD and increased the generalizability of the study findings to the broader DKD population.

*Table: Participant Eligibility Criteria*

Category	Inclusion Criteria	Exclusion Criteria
Age	18-79 years	
Diabetes Status	Type 2 diabetes with clinical diagnosis of diabetic kidney disease	Type 1 diabetes
Renal Function	Stable renal function with UACR $\geq 30$ mg/g	Non-diabetic kidney disease
Background Medication	Stable, maximum tolerated ACEi or ARB dose for $\geq 3$ months	Anticipated need for renal replacement therapy
Cardiovascular Status		Recent cardiovascular events (within 3 months), uncontrolled hypertension
Hepatic Function		Significant hepatic impairment
Other	Written informed consent	Conditions potentially interfering with study conduct

## Intervention Protocol and Concomitant Medications

### Dosing Regimen and Administration

The intervention protocol specified **fulacimstat 25 mg** administered orally twice daily (BID) or matching placebo for a duration of 6 months. [6] This dose selection was based on prior Phase I studies and the CHIARA MIA 1 trial in post-myocardial infarction patients, which demonstrated that the 25 mg BID regimen achieved mean total trough concentrations approximately 9-10 fold higher than those predicted to be required for minimal therapeutic activity. [4] [5] The **twice-daily dosing** strategy was implemented to maintain consistent chymase inhibition throughout the dosing interval, potentially important for sustained suppression of local angiotensin II generation in renal tissues.

Drug accountability was maintained through detailed documentation of study drug administration, and compliance was monitored through returned tablet counts and patient diaries. The **blinding procedures** ensured that both participants and investigational staff remained unaware of treatment assignment throughout the study period, with matched placebo tablets identical in appearance to the active drug. [6] The double-blind design was maintained until database lock to prevent conscious or unconscious bias in endpoint assessment, particularly for subjective elements of safety monitoring.

## Concomitant Medications and Standard of Care

A critical aspect of the trial design was that **fulacimstat** or placebo was administered "**on top of evidence-based standard of care**" for DKD. [6] This approach reflected the anticipated clinical use scenario where chymase inhibition would be adjunctive to established foundational therapies. All patients continued their pre-existing diabetes management regimens, including glucose-lowering medications, and remained on stable doses of either ACE inhibitors or ARBs throughout the study period. [5] The **stable background therapy** requirement (for at least 3 months prior to screening) helped ensure that changes in albuminuria could be reasonably attributed to the study intervention rather than adjustments in conventional treatments.

The protocol specified restrictions on certain medications that might interfere with study outcomes or patient safety. These included prohibitions on concomitant use of other investigational products, strong inhibitors or inducers of cytochrome P450 enzymes that might alter **fulacimstat** metabolism, and additions of other renin-angiotensin-aldosterone system inhibitors beyond the established ACEi or ARB therapy. [6] The **medication monitoring** process included comprehensive documentation of all concomitant drugs throughout the study period, with particular attention to medications known to affect renal function, blood pressure, or potassium homeostasis that might influence the primary efficacy endpoint or key safety parameters.

## Assessment Methods and Outcome Measures

### Efficacy Assessments

The **primary efficacy assessment** focused on changes in urinary albumin-to-creatinine ratio (UACR), a well-established biomarker for renal damage in diabetic kidney disease. UACR was determined from first

morning void urine samples collected at baseline (before treatment initiation) and after 6 months of treatment. [6] The use of first morning voids rather than random urine collections or 24-hour urine samples represents a **practical standardization approach** that balances accuracy with feasibility in a multicenter trial setting. The UACR measurements were performed in a central laboratory using standardized methods to minimize inter-site variability, with quality control procedures implemented to ensure reliable results.

**Secondary efficacy assessments** included comprehensive evaluation of renal function through serial measurements of serum creatinine and calculation of estimated glomerular filtration rate (eGFR) using appropriate equations (likely CKD-EPI or MDRD, though not explicitly stated in the sources). [5] While the trial was not powered to detect differences in hard clinical endpoints such as progression to end-stage renal disease, the protocol included documentation of any such events as exploratory endpoints. The **6-month timeframe** for the primary endpoint assessment aligns with contemporary clinical trial approaches for DKD, where changes in albuminuria over this duration have been accepted as a reasonable indicator of potential treatment effects on renal pathology.

## Safety Monitoring

The safety assessment protocol included **systematic monitoring** for treatment-emergent adverse events (TEAEs), serious adverse events (SAEs), changes in vital signs, clinical laboratory parameters, and electrocardiograms. [6] The specific timing for safety assessments spanned from the first intake of study drug up to 3 days after the last administration, capturing both on-treatment and immediate post-treatment events. [6] Given the mechanism of action of **fulacimstat** and experience with other agents affecting the renin-angiotensin system, particular attention was directed toward monitoring of **serum potassium levels**, renal function, and blood pressure, though prior Phase I studies had demonstrated no concerning effects on these parameters. [4]

The safety population included all randomized patients who received at least one dose of study medication, following the intention-to-treat principle for safety analyses. All adverse events were documented using standardized terminology (likely MedDRA), with severity graded according to predefined scales and relationship to study drug assessed by investigators. [6] [5] The **independent oversight** of safety data by a Data Monitoring Committee (not explicitly mentioned for CADA DIA but utilized in similar trials by the same sponsor) provided an additional layer of patient protection and objective evaluation of the emerging safety profile throughout the study period.

## Statistical Analysis Plan

The statistical analysis plan specified that the **primary efficacy analysis** would compare the change in UACR from baseline to 6 months between the **fulacimstat** and placebo groups using analysis of covariance (ANCOVA). The model included treatment as a fixed effect and baseline UACR as a covariate, with the results expressed as a least squares mean ratio (**fulacimstat/placebo**) and corresponding 90% confidence interval. [5] A statistically significant effect would be declared if the confidence interval for the ratio excluded 1.0, with a P-value < 0.1 considered significant in line with the reported results (P = 0.1477). [5]

The **sample size justification** was based on achieving sufficient power to detect a clinically meaningful difference in UACR change between treatment groups, though the specific assumptions and effect size used for calculation were not detailed in the available sources. The planned enrollment of 152 patients with completion targets of 96 patients (64 in the **fulacimstat** group and 32 in the placebo group) provided a 2:1 randomization ratio that increased the experience with the active drug while maintaining an adequate control group for comparison. [6] All efficacy analyses were performed on the per-protocol population, with supportive analyses using the intention-to-treat population to test the robustness of the findings.

Table: Efficacy and Safety Assessment Schedule

Assessment	Baseline	During Treatment	End of Treatment (6 months)	Follow-up
UACR	X		X	
Serum Creatinine/eGFR	X	Periodic monitoring	X	
Serum Potassium	X	Periodic monitoring	X	
Adverse Events		At each visit	X	3 days post-treatment
Vital Signs	X	At each visit	X	

Assessment	Baseline	During Treatment	End of Treatment (6 months)	Follow-up
Concomitant Medications	X	At each visit	X	
Study Drug Compliance		At each visit	X	

## Results and Interpretative Conclusions

### Efficacy Outcomes

The CADA DIA trial results demonstrated that **fulacimstat did not achieve statistical significance** for its primary efficacy endpoint. After 24 weeks of treatment, UACR increased by 27.4% (coefficient of variation [CV] 86%) in the placebo group compared to an increase of 3% (CV 88.9%) in the **fulacimstat** group. [5] The ANCOVA model revealed a least squares mean UACR ratio (**fulacimstat**/placebo) of 0.804 (90% CI 0.627-1.030, P = 0.1477), indicating a non-significant UACR reduction of 19.6% with **fulacimstat** compared to placebo. [5] The **confidence interval boundaries**, which crossed 1.0, indicated that the observed effect did not reach statistical significance at the pre-specified alpha level, though the point estimate suggested a potential modest treatment effect that was insufficiently powered in this trial.

The **variable response** to treatment is reflected in the high coefficients of variation for UACR changes in both groups (approximately 86-89%), indicating substantial heterogeneity in albuminuria progression among study participants. This degree of variability is not uncommon in DKD trials but poses challenges for detecting treatment effects, particularly in Phase II studies with limited sample sizes. The results do not support a clinically meaningful benefit of chymase inhibition on albuminuria in patients with Type 2 diabetes and DKD who are already receiving standard of care including ACE inhibitors or ARBs. [5] The **efficacy conclusions** must be interpreted in the context of the 6-month trial duration, which may have been insufficient to detect more gradual effects on renal pathology, though albuminuria typically responds within this timeframe to effective interventions.

## Safety Findings

Throughout the CADA DIA trial, **fulacimstat demonstrated a favorable safety and tolerability profile** consistent with observations from earlier Phase I studies and the CHIARA MIA trials in post-myocardial infarction patients. [4] [5] The incidence and severity of adverse events were comparable between **fulacimstat** and placebo groups, with no unexpected safety signals emerging in this DKD population. The absence of clinically relevant effects on vital signs, potassium levels, or renal function parameters in a chronic patient population with multiple comorbidities supported the overall **acceptable risk-benefit profile** of **fulacimstat**, despite the lack of efficacy on the primary endpoint. [5]

The **pharmacokinetic analyses** confirmed that the 25 mg BID dosing regimen achieved mean total trough concentrations approximately 9-fold higher than those predicted to be required for minimal therapeutic activity, indicating that drug exposure was sufficient for adequate target engagement. [5] This finding suggests that the lack of efficacy was not attributable to inadequate dosing or systemic exposure, but rather to insufficient impact of chymase inhibition on the pathological processes driving albuminuria in DKD. The collective safety experience across multiple clinical trials of **fulacimstat**, including studies in post-MI and DKD populations, provides comprehensive reassurance regarding the compound's tolerability, though its development for these indications has been discontinued based on the efficacy results. [1] [5]

## Conclusions and Future Directions

The CADA DIA trial concluded that while **fulacimstat was safe and well-tolerated**, it did not produce a statistically significant reduction in albuminuria in patients with Type 2 diabetes and DKD. [5] The authors explicitly stated that "these findings do not support a therapeutic role for chymase inhibition in DKD," leading to discontinuation of development for this indication. [5] This conclusion reflects the **stringent efficacy threshold** required for continued investment in a new therapeutic mechanism, particularly in a field with established standard of care and recent additions of SGLT2 inhibitors with demonstrated renal benefits.

Despite these negative results in DKD, research interest in chymase inhibition has recently been revitalized by the discovery of a novel biological role of chymase in **intrathrombus plasmin inactivation**. [1] Emerging evidence suggests that chymase inhibitors may function as potential profibrinolytic drugs with low bleeding risk, offering exceptional safety advantages for treating acute thrombosis settings such as stroke, pulmonary embolism, or venous thrombosis. [1] This **therapeutic repurposing** opportunity illustrates how

mechanistic understanding of drug targets continues to evolve, potentially identifying new indications for compounds that proved unsuccessful in their original therapeutic contexts. For DKD, however, the negative results from the CADA DIA trial do not support further investigation of chymase inhibition as a therapeutic strategy, with resources likely better directed toward alternative mechanisms with stronger preliminary evidence of efficacy.

## Appendix: Experimental Protocols

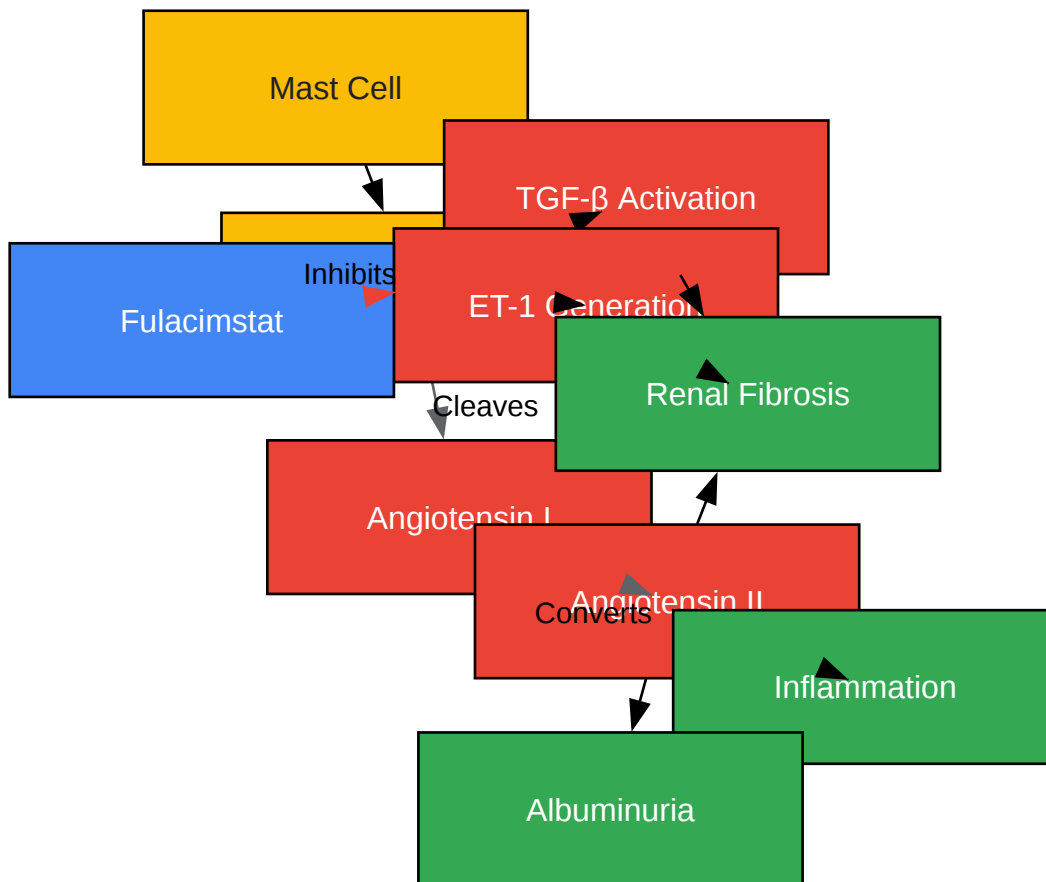
### Urinary Albumin-to-Creatinine Ratio Measurement Protocol

**Sample Collection:** First morning void urine samples should be collected in standardized containers. Participants should be instructed to discard the first urine after waking and collect the second voided urine entirely. Samples must be processed within 2 hours of collection or refrigerated at 2-8°C for up to 24 hours if immediate processing is not possible. **Sample Analysis:** Urine albumin concentration should be measured using immunonephelometric or immunoturbidimetric methods standardized against reference materials. Urine creatinine should be measured using the Jaffe method or enzymatic methods calibrated to isotope dilution mass spectrometry (IDMS)-traceable standards. The UACR is calculated by dividing urine albumin concentration (mg/L) by urine creatinine concentration (g/L), with results expressed in mg/g. **Quality Control:** Implement a minimum of two levels of commercial quality control materials with each analysis batch. Participate in external quality assurance programs for both albumin and creatinine measurements. Establish coefficients of variation for the assay that do not exceed 5% for creatinine and 7.5% for albumin measurements.

### Clinical Trial Simulation and Modeling Approaches

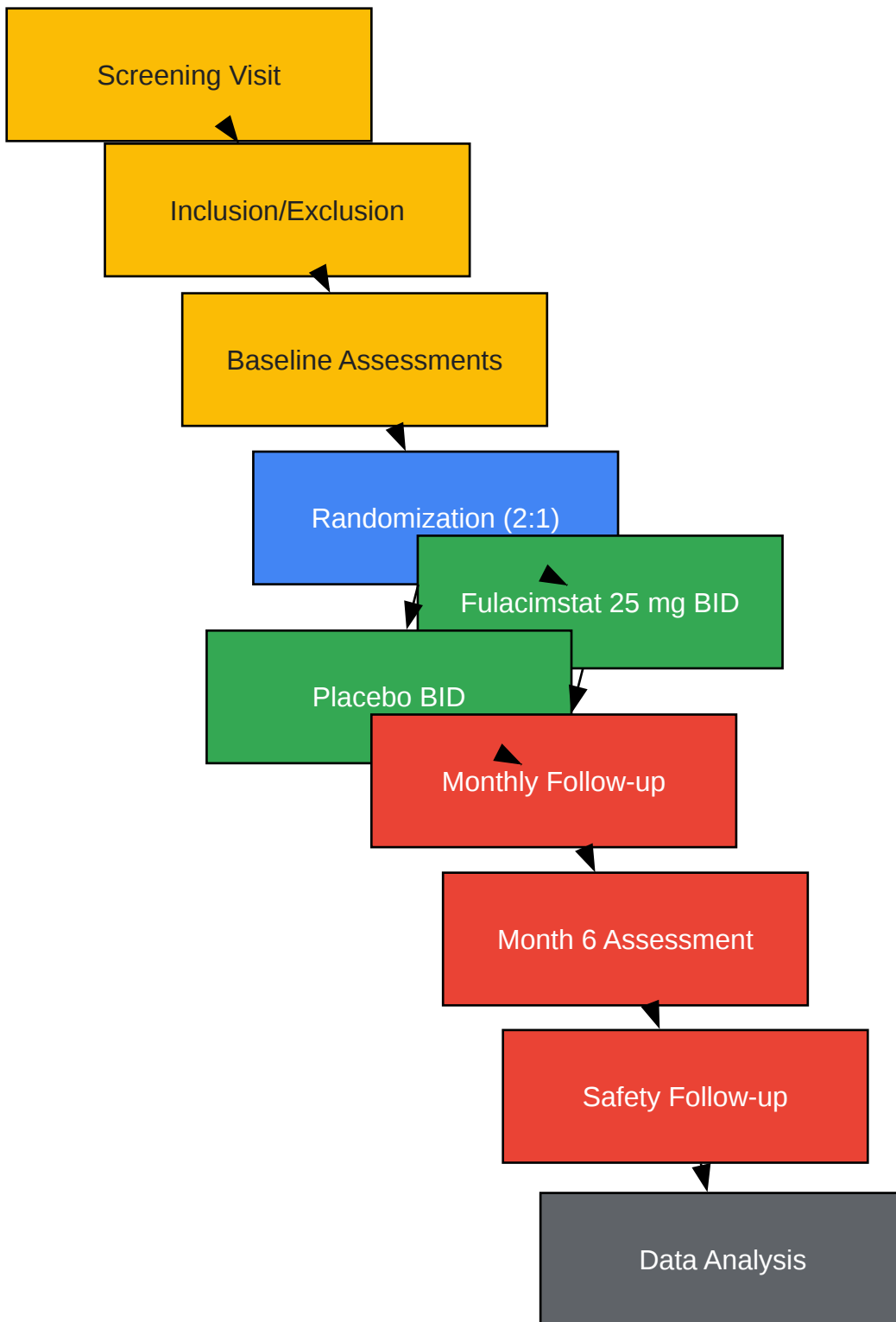
For future drug development programs in renal impairment populations, modeling and simulation approaches can supplement or sometimes replace dedicated clinical trials. **Population PK Modeling:** Develop a population PK model using data from Phase I studies and early Phase II trials to characterize the relationship between renal function (eGFR or CrCL) and **fulacimstat** clearance. Incorporate covariates such as age, body weight, and serum albumin that might influence drug exposure. **Physiologically-Based PK (PBPK) Modeling:** Construct a PBPK model incorporating drug-specific parameters (molecular weight,

lipophilicity, protein binding) and system-specific parameters (renal blood flow, GFR, tissue volumes) to simulate exposure in various degrees of renal impairment. Verify model performance against available clinical data. **Exposure-Response Analysis:** Establish relationships between drug exposure (AUC, C<sub>min</sub>) and key efficacy/safety endpoints to inform dose adjustment recommendations. These modeling approaches are particularly valuable when conducting dedicated renal impairment trials is not feasible, as recognized in regulatory guidelines. [7]



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Diagram Title: **Fulacimstat** Mechanism of Action in DKD Pathophysiology



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*Diagram Title: CADA DIA Trial Patient Flow and Study Design*

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